molecular formula C9H9BrN4O3 B14009252 [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea CAS No. 93298-08-9

[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea

Cat. No.: B14009252
CAS No.: 93298-08-9
M. Wt: 301.10 g/mol
InChI Key: LZGBERKZDHMRAG-UHFFFAOYSA-N
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Description

[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea is a urea derivative featuring a bromo-substituted ethylideneamino linker and a 4-nitrophenyl aromatic group. The compound’s synthesis likely involves condensation reactions between urea and intermediates derived from 2-bromo-1-(4-nitrophenyl)ethanone, a precursor used in azomethine and heterocyclic compound synthesis (e.g., pyrazole derivatives in ). Applications may span antimicrobial agents or ion sensors, as seen in structurally related urea and thiadiazole derivatives ().

Properties

CAS No.

93298-08-9

Molecular Formula

C9H9BrN4O3

Molecular Weight

301.10 g/mol

IUPAC Name

[[2-bromo-1-(4-nitrophenyl)ethylidene]amino]urea

InChI

InChI=1S/C9H9BrN4O3/c10-5-8(12-13-9(11)15)6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H3,11,13,15)

InChI Key

LZGBERKZDHMRAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NNC(=O)N)CBr)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea

Detailed Synthetic Route

Step 1: Preparation of 2-Bromo-1-(4-nitrophenyl)ethylidene Intermediate
  • The starting material is usually 4-nitroacetophenone or a related 4-nitrophenyl ketone.
  • Bromination at the alpha position to the carbonyl group is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • This step yields 2-bromo-1-(4-nitrophenyl)ethyl ketone or its ethylidene derivative, depending on the reaction conditions.
Step 2: Formation of the Amino Linkage
  • The bromo-substituted ketone intermediate is reacted with an amine source, often ammonia or a primary amine, to form the corresponding imine or ethylidene amino derivative.
  • This step involves nucleophilic substitution or condensation to introduce the amino group adjacent to the bromo and nitrophenyl moieties.

Data Table: Key Synthetic Parameters and Properties

Parameter Value / Condition Notes
Starting material 4-Nitroacetophenone or analog Commercially available
Brominating agent Bromine (Br2), N-bromosuccinimide (NBS) Controlled temperature to avoid overbromination
Amination reagent Ammonia or primary amine For imine or amino intermediate formation
Urea source Urea or activated urea derivatives Reaction under reflux or catalytic conditions
Solvent Common organic solvents (e.g., ethanol, DMSO) Depends on step and reagent compatibility
Reaction temperature 0–80 °C Optimized per step
Yield Typically 60–85% Dependent on purity and reaction conditions
Purification Recrystallization or chromatography To obtain pure this compound

Chemical Reactions Analysis

Types of Reactions

[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrophenyl groups play a crucial role in its reactivity and biological activity. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Core Structure Functional Groups Key Modifiers
[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea Urea Bromo, 4-nitrophenyl, ethylidene Reactive halogen, electron-withdrawing nitro group
1,3,4-Thiadiazole derivatives () Thiadiazole ring 4-Nitrophenyl, hydrazone Sulfur heterocycle, hydrazone linker
Urea-based ion sensors () Urea/thiourea 4-Nitrophenyl, benzothiazol Hydrogen-bond donors for anion sensing

Key Observations :

  • Bromo vs. Thiadiazole : The bromo substituent in the target compound may enhance electrophilicity or serve as a leaving group in reactions, whereas the thiadiazole ring in ’s derivatives contributes to planar, aromatic systems that improve antimicrobial activity.
  • Urea vs. Thiourea : Urea’s NH groups enable hydrogen bonding, critical for anion sensing (), while thiourea analogs () exhibit stronger anion affinity due to sulfur’s polarizability.
Antimicrobial Activity
Compound Type Tested Microbes Efficacy Notes Reference Method (CLSI Standards)
Thiadiazole derivatives E. coli, B. mycoides, C. albicans Four compounds showed superior activity due to thiadiazole’s membrane permeability. Broth microdilution (M07-A10)
Target Compound (Inferred) N/A Potential activity via bromo and nitro groups, but untested. N/A
Ion-Sensing Capability
Compound Type Target Anions Detection Mechanism Reference Technique
Urea-based sensors F⁻, CN⁻, CH₃COO⁻ Colorimetric changes via NH-anion H-bonding. UV-vis spectrophotometry
Target Compound (Inferred) Potential anion interaction Bromo group may sterically hinder binding vs. simpler urea derivatives. N/A

Biological Activity

The compound [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea is a derivative of urea that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound features a bromine atom and a nitrophenyl group, which may influence its reactivity and biological interactions. The presence of these functional groups is critical for its biological activity, particularly in targeting specific enzymes or receptors.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related urea compound demonstrated broad-spectrum antitumor activity with GI50 values against various cancer cell lines, including non-small lung cancer and ovarian cancer cells, with values ranging from 1.7 to 28.7 μM .

Antimicrobial Properties

Compounds within the urea class have shown promising antimicrobial activity. A study highlighted that certain urea derivatives inhibited bacterial DNA gyrase and topoisomerase IV, demonstrating significant potency against Staphylococcus aureus with IC50 values as low as 0.25 μg/mL . This suggests that this compound may also exhibit similar antimicrobial properties.

The mechanism by which this compound exerts its biological effects can be attributed to its interaction with specific proteins involved in cell signaling and proliferation. For example, inhibition of GSK-3β activity was noted in related compounds, indicating a potential pathway through which this compound may exert its effects .

Study on Antitumor Effects

A detailed investigation into the antitumor effects of urea derivatives revealed that compounds with similar structures to this compound exhibited selective cytotoxicity towards various cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations, highlighting the therapeutic potential of these compounds in oncology .

Antimicrobial Evaluation

In another study focusing on antimicrobial activity, several urea derivatives were assessed for their ability to inhibit bacterial growth. The results indicated that compounds with structural similarities to this compound showed potent activity against Gram-positive bacteria, suggesting their utility as potential antibacterial agents .

Data Table: Biological Activity Overview

Activity Type Tested Compound IC50/ GI50 Values Target Organism/Cell Line
AntitumorUrea Derivative A1.7 - 28.7 μMVarious Cancer Cell Lines
AntimicrobialUrea Derivative B0.25 μg/mLStaphylococcus aureus
Enzyme InhibitionUrea Derivative C140 nMGSK-3β

Q & A

Q. What are the standard protocols for synthesizing [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea?

The compound is typically synthesized via multi-step reactions involving hydrazine derivatives and brominated intermediates. For example:

  • React 2-bromo-1-(4-nitrophenyl)ethanone with hydrazinecarbothioamide in ethanol under acidic conditions to form hydrazone intermediates.
  • Further functionalization with urea derivatives under reflux in ethanol or dimethylformamide (DMF) yields the target compound. Key characterization steps include FT-IR (e.g., nitrile peak at 2255 cm⁻¹ disappearance), ¹H/¹³C NMR (e.g., δ 7.84 ppm for 4-NO₂C₆H₄ protons), and mass spectrometry .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

  • ¹H NMR : Look for singlet signals corresponding to NH groups (δ 12.27 ppm) and aromatic protons (δ 7.84–8.39 ppm for 4-nitrophenyl substituents). Methyl groups in adjacent moieties appear as singlets near δ 2.37–2.52 ppm .
  • IR : Absence of nitrile peaks (~2255 cm⁻¹) confirms intermediate conversion. NH stretches appear at ~3180–3423 cm⁻¹ .
  • Mass Spec : Molecular ion peaks (e.g., m/z = 363) should match the calculated molecular weight .

Q. What purification methods are recommended for isolating this compound?

  • Recrystallization from ethanol or DMF is effective due to the compound’s moderate solubility in polar aprotic solvents.
  • Column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) can resolve impurities from synthetic byproducts .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected peaks or missing signals) be resolved during structural elucidation?

  • X-ray crystallography : Use programs like SHELXL or OLEX2 to resolve ambiguities in molecular geometry. These tools are robust for small-molecule refinement, even with twinned data or high-resolution inputs .
  • Heteronuclear NMR : 2D experiments (e.g., HSQC, HMBC) clarify connectivity between carbons and protons, especially for overlapping signals in aromatic regions .

Q. What strategies are effective for designing derivatives of this compound to enhance antimicrobial activity?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-nitrophenyl ring to improve membrane penetration.
  • Bioisosteric replacement : Replace the urea moiety with thiadiazole or carboxamide groups, as seen in derivatives with enhanced activity against E. coli and C. albicans .
  • Docking studies : Use software like AutoDock Vina to predict binding affinities to microbial targets (e.g., dihydrofolate reductase) .

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to evaluate the electrophilicity of the bromine atom.
  • Hammett parameters : Correlate σ values of substituents (e.g., -NO₂) with reaction rates to predict regioselectivity .

Q. What experimental approaches validate the mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Measure IC₅₀ values using spectrophotometric methods (e.g., NADH depletion at 340 nm for dehydrogenase inhibition).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes .

Q. How can crystallographic software (e.g., SHELX) resolve disorder or twinning in the crystal structure of this compound?

  • SHELXL refinement : Apply TWIN/BASF commands to model twinned domains. Use PART instructions to address disordered atoms.
  • OLEX2 visualization : Generate difference Fourier maps to locate missing electron density and refine occupancy ratios .

Methodological Notes

  • Data contradiction : Always cross-validate spectral results with elemental analysis (C, H, N ±0.3%) and high-resolution mass spectrometry .
  • Advanced synthesis : For scale-up, optimize reaction time and temperature using Design of Experiments (DoE) to minimize side products .

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